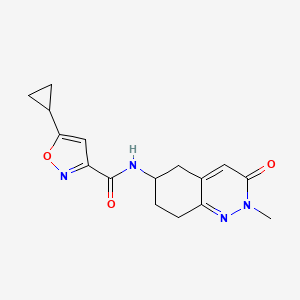

5-cyclopropyl-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)isoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-cyclopropyl-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H18N4O3 and its molecular weight is 314.345. The purity is usually 95%.

BenchChem offers high-quality 5-cyclopropyl-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)isoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-cyclopropyl-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)isoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

A series of compounds structurally related to the queried chemical have been synthesized and evaluated for their antimicrobial properties. Studies have demonstrated that such compounds exhibit significant activity against a range of Gram-positive and Gram-negative bacteria as well as pathogenic fungi. For instance, compounds featuring cyclopropyl and isoxazole moieties showed potent antibacterial properties, underscoring the potential of these structures in developing new antimicrobial agents (Devarasetty et al., 2019).

Anticonvulsant Activity

Research into compounds containing isoxazole rings has also explored their application in the treatment of epilepsy. The structural analysis and biological testing of such compounds revealed promising anticonvulsant effects. This indicates that modifications to the isoxazole structure, similar to the queried compound, could be beneficial in developing new treatments for epilepsy and other seizure disorders (Jackson et al., 2012).

Organic Synthesis

The chemical framework of the queried compound suggests its utility in the synthesis of novel organic molecules. Research has shown that derivatives of cyclopropyl and isoxazole can be used as intermediates in the synthesis of diverse organic compounds with potential biological activity. These synthetic strategies could be employed to generate new molecules for further pharmacological testing (Dalai et al., 2008).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with multiple targets.

Mode of Action

It’s worth noting that similar compounds have been found to cause strong inhibitory effects on the growth of both monocotyledon and dicotyledon weeds . This suggests that the compound may interact with its targets to inhibit certain biological processes, leading to these observed effects.

Biochemical Pathways

Similar compounds have been found to cause characteristic bleaching symptoms of 4-hydroxyphenylpyruvate dioxygenase (hppd) herbicides , suggesting that this compound may affect the biosynthesis of carotenoids.

Pharmacokinetics

Similar compounds have been found to have good secondary pharmacology and physicochemical properties , suggesting that this compound may also have favorable ADME properties that impact its bioavailability.

Result of Action

Similar compounds have been found to show good post-emergence herbicidal activity on tested weeds in glasshouse assay , suggesting that this compound may also have potent herbicidal activity.

properties

IUPAC Name |

5-cyclopropyl-N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c1-20-15(21)7-10-6-11(4-5-12(10)18-20)17-16(22)13-8-14(23-19-13)9-2-3-9/h7-9,11H,2-6H2,1H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBVUUBONPDYRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=NOC(=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-4-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2461448.png)

![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2461452.png)

![[3-Hydroxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2461458.png)

![8-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one](/img/structure/B2461462.png)

![6-(Bromomethyl)-2,2-difluorospiro[2.4]heptane](/img/structure/B2461469.png)